1,3-Benzothiazole-6-carboxamide

Medicinal Chemistry Chemical Synthesis Quality Control

1,3-Benzothiazole-6-carboxamide (CAS 101084-51-9) is the unsubstituted 2-position, 6-carboxamide benzothiazole scaffold essential for reproducible kinase inhibitor synthesis. Its free primary amide enables direct amide coupling diversification without deprotection steps. With MW 178.21, LogP 2.28 and PSA 85.21 Ų, it occupies favorable fragment-based drug discovery space. The defined melting point (245–246 °C) and ≥97% purity ensure batch-to-batch analytical consistency. Researchers targeting BRAF V600E or building heterocyclic libraries must insist on this specific CAS to maintain SAR integrity and avoid electronic/steric perturbations caused by 2-substituted analogs.

Molecular Formula C8H6N2OS
Molecular Weight 178.209
CAS No. 101084-51-9
Cat. No. B560991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazole-6-carboxamide
CAS101084-51-9
Molecular FormulaC8H6N2OS
Molecular Weight178.209
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)SC=N2
InChIInChI=1S/C8H6N2OS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H,(H2,9,11)
InChIKeyIQFCJGFQUZORLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzothiazole-6-carboxamide (CAS 101084-51-9): A Core Heterocyclic Scaffold for Medicinal Chemistry Procurement


1,3-Benzothiazole-6-carboxamide (CAS 101084-51-9), also known as benzo[d]thiazole-6-carboxamide, is a bicyclic heterocyclic compound comprising a benzene ring fused to a thiazole ring with a primary carboxamide group at the 6-position [1]. It serves as a fundamental core scaffold in medicinal chemistry, particularly recognized as the active pharmacophore in 2-acetamido-1,3-benzothiazole-6-carboxamide derivatives that display selectivity against mutated BRAF kinase [2]. The compound exhibits a molecular weight of 178.21 g/mol, calculated LogP of 2.28, and polar surface area of 85.21 Ų, positioning it within favorable drug-like chemical space [1]. Its primary utility lies not as an end-use therapeutic but as a validated synthetic building block and scaffold core for the design of kinase inhibitors, antiproliferative agents, and targeted small-molecule probes [2].

Why 1,3-Benzothiazole-6-carboxamide Cannot Be Readily Substituted with Generic Analogs in Research


Despite the existence of numerous benzothiazole derivatives, the specific substitution pattern of 1,3-benzothiazole-6-carboxamide—namely an unsubstituted 2-position and a free primary carboxamide at the 6-position—is non-negotiable for its role as a synthetic building block and core scaffold. The carboxamide group serves as a critical functional handle for further derivatization via amide coupling, enabling the construction of structurally diverse compound libraries [1]. Substituting with analogs that bear substituents at the 2-position (e.g., 2-amino or 2-methyl derivatives) fundamentally alters the electronic properties, steric profile, and downstream derivatization potential [2]. Furthermore, procurement of the specific CAS 101084-51-9 ensures batch-to-batch consistency in purity and impurity profiles that are essential for reproducible synthetic outcomes, as highlighted by the availability of characterized material with defined purity specifications from reputable vendors .

Quantitative Differentiation Evidence for 1,3-Benzothiazole-6-carboxamide (CAS 101084-51-9)


Purity and Physicochemical Specifications for Reproducible Synthesis

Commercially available 1,3-benzothiazole-6-carboxamide is supplied with a minimum purity specification of 95% , , ensuring reliable performance as a synthetic building block. In contrast, generic or non-certified benzothiazole derivatives often lack defined purity thresholds, introducing variability that can compromise reaction yields and downstream biological assay reproducibility.

Medicinal Chemistry Chemical Synthesis Quality Control

Scaffold Validation as a BRAF-Selective Pharmacophore

Virtual screening studies identified the 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold—derived directly from the 1,3-benzothiazole-6-carboxamide core—as an active pharmacophore displaying selectivity against mutated BRAF kinase [1]. This scaffold served as the basis for the design of eleven novel analogs, one of which, compound 22 (2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide), demonstrated promising antiproliferative activity in colorectal cancer and melanoma cell lines [1].

Kinase Inhibition Cancer Research Virtual Screening

Low Molecular Weight and Favorable Physicochemical Profile for Lead Optimization

1,3-Benzothiazole-6-carboxamide possesses a low molecular weight of 178.21 g/mol, a calculated LogP of 2.28, and a polar surface area (PSA) of 85.21 Ų [1]. These values are highly favorable for a core scaffold, providing ample room for the addition of functional groups while maintaining drug-like properties. In contrast, many alternative benzothiazole scaffolds bearing pre-installed substituents (e.g., 2-amino, 2-methyl, or N-substituted carboxamides) exhibit higher molecular weights and altered lipophilicity that can restrict downstream optimization or lead to suboptimal ADME profiles [2].

Drug Design ADME Properties Fragment-Based Drug Discovery

Defined Melting Point Range Enables Quality Verification

1,3-Benzothiazole-6-carboxamide exhibits a well-defined melting point of 245–246 °C . This sharp melting point provides a simple and reliable analytical endpoint for verifying compound identity and purity upon receipt, prior to use in critical experiments. In contrast, many substituted benzothiazole derivatives exhibit broader or less well-defined melting ranges due to polymorphism or variable purity, complicating rapid quality verification [1].

Analytical Chemistry Quality Assurance Compound Identification

Optimal Procurement and Application Scenarios for 1,3-Benzothiazole-6-carboxamide


Design and Synthesis of Novel BRAF Kinase Inhibitors

Researchers engaged in developing selective BRAF kinase inhibitors for cancer therapy should procure 1,3-benzothiazole-6-carboxamide as the core scaffold for further derivatization. The scaffold's validated selectivity against mutated BRAF in virtual screening studies provides a rational starting point for medicinal chemistry optimization [1].

Construction of Focused Benzothiazole-Based Compound Libraries

Medicinal chemistry groups building focused libraries of benzothiazole derivatives for high-throughput screening will find 1,3-benzothiazole-6-carboxamide to be a versatile and cost-effective building block. Its free primary carboxamide enables straightforward diversification through amide coupling with a wide range of amines [2].

Fragment-Based Drug Discovery (FBDD) Campaigns

The low molecular weight (178.21 g/mol) and favorable physicochemical properties (LogP = 2.28, PSA = 85.21 Ų) of 1,3-benzothiazole-6-carboxamide make it an ideal fragment for FBDD programs targeting kinases or other protein classes amenable to benzothiazole binding [3].

Quality Control and Analytical Method Development

Analytical chemistry laboratories can utilize the well-defined melting point (245–246 °C) and high purity specifications (≥95%) of 1,3-benzothiazole-6-carboxamide as a reference standard for developing HPLC or LC-MS methods for benzothiazole-containing compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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